

# Application Notes: Detection of Diphenhydramine in Biological Samples using Competitive ELISA

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## Compound of Interest

Compound Name: *Diphenhydramine*

Cat. No.: *B000027*

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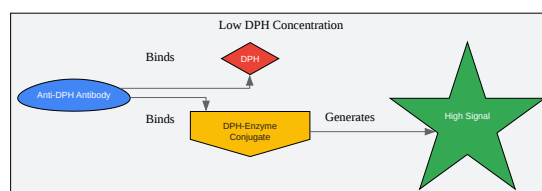
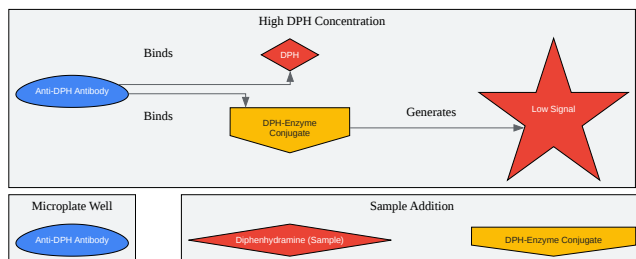
## Introduction

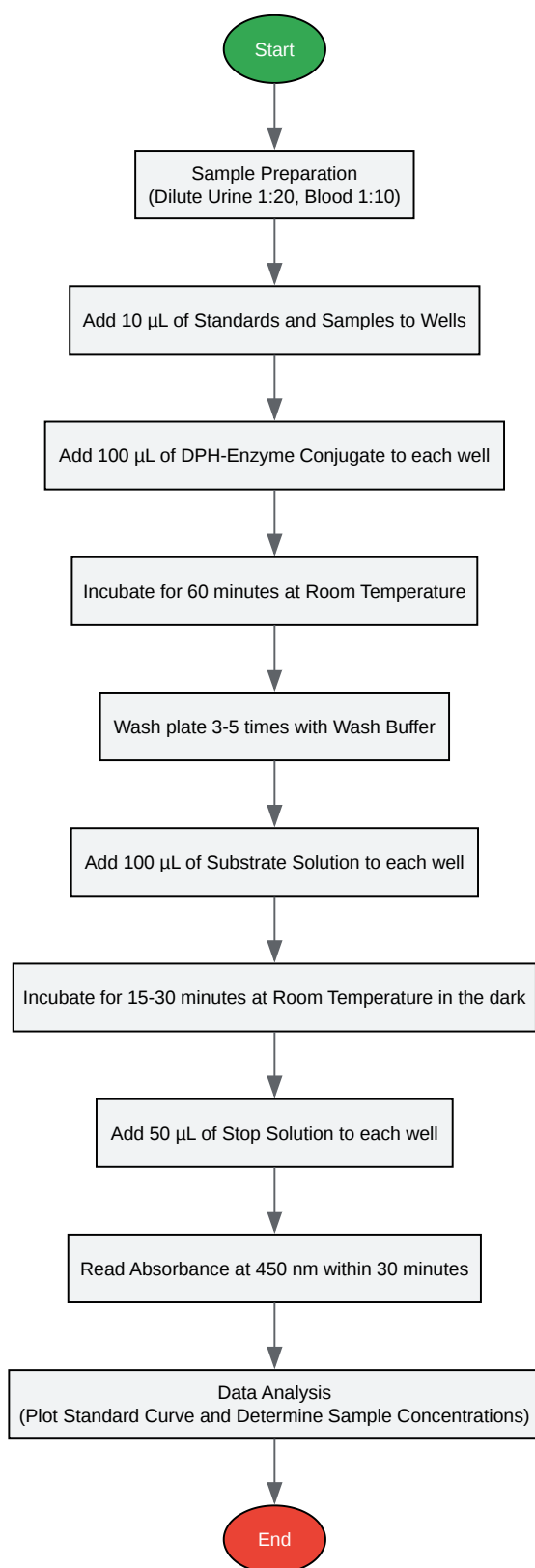
**Diphenhydramine** (DPH) is a first-generation antihistamine widely available in over-the-counter medications for the treatment of allergies, insomnia, and the common cold.[1][2] Its sedative properties, however, can impair cognitive and motor functions, posing a risk in activities such as driving.[1] Consequently, the detection and quantification of **Diphenhydramine** in biological samples like urine and blood are crucial in clinical toxicology and forensic investigations, particularly in the context of Driving Under the Influence of Drugs (DUID) cases.[1][2] This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of **Diphenhydramine**.

## Assay Principle

The detection of **Diphenhydramine**, a small molecule, is effectively achieved through a competitive ELISA. This assay format is ideal for small molecules that cannot be simultaneously bound by two different antibodies, as required in a sandwich ELISA.[3] The principle relies on the competition between the free **Diphenhydramine** in the sample and a fixed amount of enzyme-labeled **Diphenhydramine** (DPH-enzyme conjugate) for a limited number of binding sites on a specific anti-**Diphenhydramine** antibody that is coated onto the microplate wells.

During the assay, the biological sample is incubated in the antibody-coated wells along with the DPH-enzyme conjugate. If **Diphenhydramine** is present in the sample, it will compete with the DPH-enzyme conjugate for binding to the antibody. Consequently, a higher concentration of **Diphenhydramine** in the sample will result in less DPH-enzyme conjugate being bound to the antibody on the plate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of **Diphenhydramine** in the sample. The concentration is then determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of **Diphenhydramine**.





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## References

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